N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE
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Overview
Description
N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a naphthalen-2-yl group, and a carbamoyl group
Preparation Methods
The synthesis of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with naphthalene-2-carboxylic acid to form an amide intermediate. This intermediate is then reacted with a thiol compound under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or naphthalen-2-yl groups can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-BENZYL-2-({[(NAPHTHALEN-2-YL)CARBAMOYL]METHYL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares a similar naphthalen-2-yl group but differs in its overall structure and functional groups.
N-NAPHTHALEN-2-YL-BENZAMIDE: This compound has a similar benzamide structure but lacks the thiol and carbamoyl groups present in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-20(22-13-16-6-2-1-3-7-16)14-26-15-21(25)23-19-11-10-17-8-4-5-9-18(17)12-19/h1-12H,13-15H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOIYKCRRGYMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343269 |
Source
|
Record name | ST032473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5925-36-0 |
Source
|
Record name | ST032473 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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